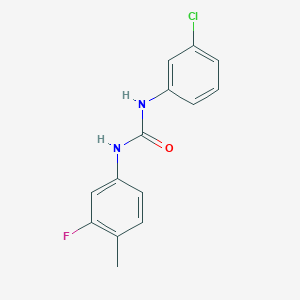
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as CFMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. CFMU belongs to the class of urea herbicides and is used in the control of weeds in crops like soybeans, cotton, and corn. Apart from its herbicidal properties, CFMU has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.
Wirkmechanismus
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea acts as a photosystem II inhibitor, which means that it blocks the electron transport chain in the chloroplasts of plants, leading to the inhibition of photosynthesis and eventually, the death of the plant. In cancer cells, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea induces apoptosis by activating the caspase cascade, a series of proteolytic enzymes that are responsible for the breakdown of cellular proteins.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has been found to have low toxicity in animals and humans, with no significant adverse effects reported. In plants, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea inhibits the activity of photosystem II, leading to the inhibition of photosynthesis and eventually, the death of the plant. In cancer cells, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea induces apoptosis by activating the caspase cascade, leading to the breakdown of cellular proteins and ultimately, the death of the cancer cell.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea is its low toxicity in animals and humans, which makes it a potential candidate for cancer treatment. However, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has limited solubility in water, which makes it difficult to administer in vivo. N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea also has a short half-life in the body, which limits its effectiveness as a cancer treatment.
Zukünftige Richtungen
Future research on N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea could focus on improving its solubility and half-life in the body, which could enhance its effectiveness as a cancer treatment. N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea could also be studied for its potential use in combination therapy with other chemotherapeutic agents. Additionally, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea could be studied for its potential use in other applications, such as agriculture and industry.
Synthesemethoden
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea is synthesized through a multistep process that involves the reaction of 3-chloroaniline with 3-fluoro-4-methylaniline in the presence of a base to form the intermediate 3-chloro-N-(3-fluoro-4-methylphenyl)aniline. This intermediate is then treated with phosgene and a base to form N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has been extensively studied for its potential use in cancer treatment. Studies have shown that N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer. N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-5-6-12(8-13(9)16)18-14(19)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIRVJIYXZLKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367305 | |
| Record name | 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea | |
CAS RN |
5636-59-9 | |
| Record name | 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)
![diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)
![2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5140458.png)
![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)
![butyl 4-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B5140464.png)
![3-({4-[2-cyano-3-(methylamino)-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5140477.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(5-isobutyl-2-thienyl)methyl]methanamine](/img/structure/B5140488.png)
![4-[(2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5140493.png)
![N,N-diethyl-3-methyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5140494.png)
![3-[(2-chlorobenzyl)oxy]benzonitrile](/img/structure/B5140504.png)
![1,3-dimethyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140512.png)

![3-(2-fluorophenyl)-5-[3-(2-methoxyphenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140520.png)
